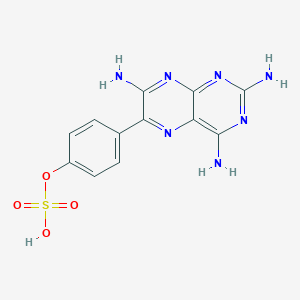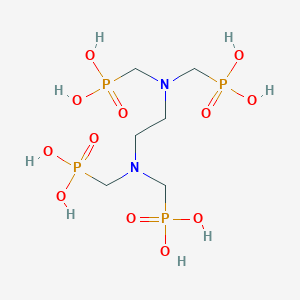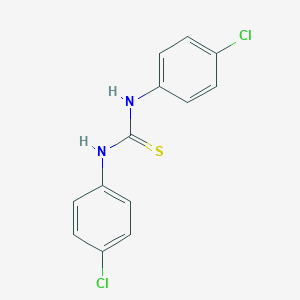
4-Pyrimidinethiol
Overview
Description
4-Pyrimidinethiol, also known as 5,6-diaminopyrimidine-4-thiol, is a compound with the molecular formula C4H6N4S and a molecular weight of 142.182 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
A silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol was successfully synthesized using a hydrothermal technique . The synthesis involved the combination of silver and 4,6-diamino-2-pyrimidinethiol . This coordination polymer exhibited excellent catalytic activity in multicomponent Hantzsch synthesis of polyhydroquinolines .
Molecular Structure Analysis
The molecular structure of 4-Pyrimidinethiol consists of a pyrimidine ring with a thiol (-SH) group and two amino (-NH2) groups attached . The structure can be viewed as a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
The silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol demonstrated excellent catalytic activity in multicomponent Hantzsch synthesis of polyhydroquinolines . The catalyst was reused for at least four times under the optimized reaction conditions without any significant loss of its catalytic activity .
Scientific Research Applications
Antimicrobial Applications
Pyrimidines have been used in the development of antimicrobial drugs. Their structural diversity allows them to target a wide range of microbial species .
Antimalarial Applications
Pyrimidines have also been used in the development of antimalarial drugs. Their ability to inhibit the growth of Plasmodium species makes them effective in this application .
Antiviral Applications
Pyrimidines have shown potential in the development of antiviral drugs. They can inhibit the replication of various viruses, making them a valuable tool in antiviral therapy .
Anticancer Applications
Pyrimidines have been used in the development of anticancer drugs. They can inhibit the growth and proliferation of cancer cells, making them effective in cancer therapy .
Anti-inflammatory Applications
Pyrimidines have shown potential in the development of anti-inflammatory drugs. They can inhibit the expression and activities of certain vital inflammatory mediators .
Anticonvulsant Applications
Pyrimidines have been used in the development of anticonvulsant drugs. They can inhibit the abnormal electrical activity in the brain that leads to seizures .
Antioxidant Applications
Pyrimidines have been used in the development of antioxidant drugs. They can neutralize harmful free radicals in the body, making them effective in preventing oxidative stress .
These are just a few of the many applications of pyrimidines in scientific research. Their versatility and wide range of biological activities make them a valuable tool in drug discovery and development .
Mechanism of Action
Target of Action
Pyrimidine-4-thiol, also known as Pyrimidine-4(3H)-thione or 4-Pyrimidinethiol, is a pyrimidine derivative. Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Specifically, some pyrimidine derivatives have been found to inhibit CDK2, a protein kinase that is a promising target for cancer treatment .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets, such as protein kinases, and cause changes in their activity . This interaction can lead to the inhibition of the kinase, which can disrupt cell growth and division .
Biochemical Pathways
Pyrimidine-4-thiol, like other pyrimidine derivatives, is likely to affect the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential for cell growth and division . By inhibiting these pathways, Pyrimidine-4-thiol could potentially disrupt the growth and division of cells .
Pharmacokinetics
It is known that pyrimidine derivatives can have a wide range of adme properties . These properties can impact the bioavailability of the compound, which is a key factor in its effectiveness as a drug .
Result of Action
The result of Pyrimidine-4-thiol’s action would likely be the inhibition of cell growth and division due to its potential inhibitory effects on protein kinases and the purine and pyrimidine biosynthesis pathways . This could potentially make it effective as a treatment for conditions characterized by excessive cell growth, such as cancer .
Action Environment
The action of Pyrimidine-4-thiol, like that of other drugs, can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances, and the specific characteristics of the target cells . Understanding these factors is crucial for optimizing the use of the compound as a drug .
properties
IUPAC Name |
1H-pyrimidine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAXHFMCFLLMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903817 | |
| Record name | NoName_4575 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrimidinethiol | |
CAS RN |
1450-86-8 | |
| Record name | 4-Pyrimidinethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





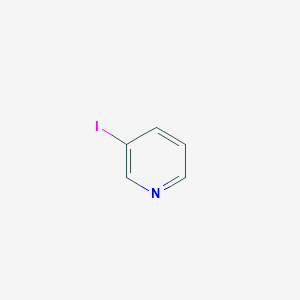

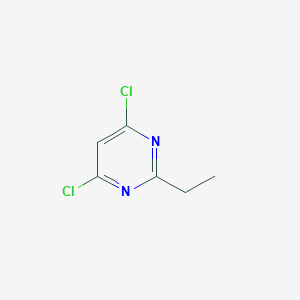
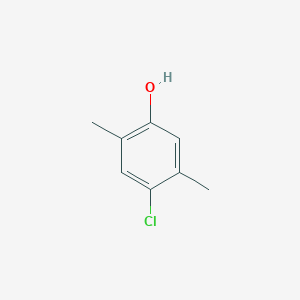

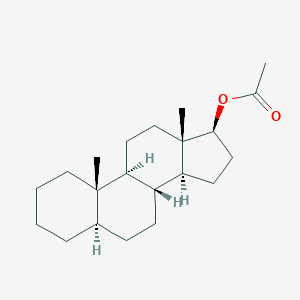
![methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate](/img/structure/B74091.png)
